molecular formula C23H25ClN2O B14723937 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol CAS No. 6310-63-0

2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol

Cat. No.: B14723937
CAS No.: 6310-63-0
M. Wt: 380.9 g/mol
InChI Key: GNAGPLJSQBXRID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol can be achieved through the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol. This reaction is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . The reaction proceeds smoothly under mild conditions, producing the desired compound in good yield.

Industrial Production Methods

Industrial production methods for this compound typically involve the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol is unique due to the presence of the chlorophenol group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the chlorophenol functionality is advantageous .

Properties

CAS No.

6310-63-0

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

2-[bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol

InChI

InChI=1S/C23H25ClN2O/c1-25(2)19-10-5-16(6-11-19)23(21-15-18(24)9-14-22(21)27)17-7-12-20(13-8-17)26(3)4/h5-15,23,27H,1-4H3

InChI Key

GNAGPLJSQBXRID-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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